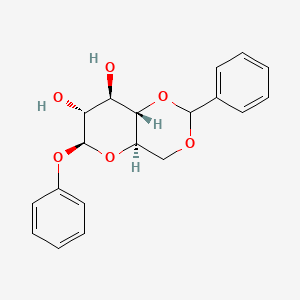

Phenyl 4,6-O-benzylidene-b-D-glucopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4aR,6S,7R,8R,8aS)-6-phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c20-15-16(21)19(23-13-9-5-2-6-10-13)24-14-11-22-18(25-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16-,17-,18?,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVONSHXUHYXKX-HIQCEYAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583714 | |

| Record name | Phenyl 4,6-O-benzylidene-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75829-66-2 | |

| Record name | Phenyl 4,6-O-benzylidene-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside

This guide provides a comprehensive overview of the synthesis of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside, a crucial intermediate in synthetic carbohydrate chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, offers a field-proven experimental protocol, and discusses the critical causality behind procedural choices, ensuring both reproducibility and a deeper understanding of the synthesis.

Strategic Importance in Glycochemistry

Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is a selectively protected carbohydrate building block. The benzylidene acetal functional group masks the primary hydroxyl at C6 and the secondary hydroxyl at C4, preventing their participation in subsequent reactions.[1][2] This strategic protection leaves the hydroxyl groups at C2 and C3 available for further functionalization, such as glycosylation, acylation, or alkylation. The phenyl glycoside itself serves as a versatile precursor; its anomeric linkage can be stable under various conditions or activated for glycosylation reactions, making it a valuable asset in the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics.[3][4]

The Chemistry of Benzylidene Acetal Formation

The synthesis hinges on the acid-catalyzed reaction between a diol and an aldehyde or its acetal equivalent. In this case, the cis-diol arrangement of the C4 and C6 hydroxyls in the glucopyranoside chair conformation is sterically favored to form a stable, six-membered cyclic acetal with benzaldehyde.

Mechanism of Action

The reaction is an equilibrium process. When using benzaldehyde, the acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by one of the hydroxyl groups (typically the more reactive primary C6-OH). A subsequent intramolecular cyclization with the C4-OH and elimination of water yields the thermodynamically stable benzylidene acetal.

A more contemporary and often higher-yielding approach utilizes benzaldehyde dimethyl acetal.[5][6] In this case, the acid catalyst protonates one of the methoxy groups, which is then eliminated as methanol upon nucleophilic attack by a sugar hydroxyl group. The process repeats, eliminating a second molecule of methanol and avoiding the in-situ generation of water, which can be challenging to remove and can hinder the reaction from reaching completion.

Catalyst Selection: The Rationale

The choice of acid catalyst is critical and depends on the stability of other functional groups in the starting material.

-

Lewis Acids (e.g., ZnCl₂): Traditionally used with benzaldehyde, zinc chloride coordinates with the carbonyl oxygen, activating it for nucleophilic attack.[7] This method is robust but can sometimes require harsh conditions.

-

Brønsted Acids (e.g., p-Toluenesulfonic acid (p-TSA) or Camphor-10-sulfonic acid (CSA)): These are highly effective, particularly when paired with benzaldehyde dimethyl acetal.[6][8] They offer milder reaction conditions and are often used in catalytic amounts, simplifying purification.

Experimental Protocol: A Validated Approach

This protocol describes a reliable method for the synthesis of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside using benzaldehyde dimethyl acetal and a sulfonic acid catalyst.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| Phenyl β-D-glucopyranoside | 256.26 | 10.0 | 1.0 | 2.56 g |

| Benzaldehyde dimethyl acetal | 152.19 | 12.0 | 1.2 | 1.83 g (1.8 mL) |

| Camphor-10-sulfonic acid (CSA) | 232.30 | 0.5 | 0.05 | 116 mg |

| N,N-Dimethylformamide (DMF) | - | - | - | 20 mL |

| Triethylamine (Et₃N) | - | - | - | ~0.5 mL |

| Dichloromethane (DCM) | - | - | - | For extraction |

| Saturated NaHCO₃ solution | - | - | - | For washing |

| Brine | - | - | - | For washing |

| Anhydrous Na₂SO₄ or MgSO₄ | - | - | - | For drying |

| Methanol/Water or Ethanol | - | - | - | For recrystallization |

Step-by-Step Methodology

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Phenyl β-D-glucopyranoside (2.56 g, 10.0 mmol).

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) and stir until the starting material is fully dissolved.

-

Addition of Reagents: Add benzaldehyde dimethyl acetal (1.8 mL, 12.0 mmol) to the solution, followed by the catalytic amount of camphor-10-sulfonic acid (116 mg, 0.5 mmol).[6]

-

Reaction Conditions: Place the flask under a nitrogen or argon atmosphere. Stir the reaction mixture at room temperature (or gently heat to 40-50°C to increase the rate) for 4-6 hours.

-

Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v), visualizing with a UV lamp and/or a potassium permanganate stain. The product will have a higher Rf value than the starting diol.

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the catalyst by adding triethylamine (~0.5 mL) until the solution is neutral or slightly basic.

-

Work-up: Transfer the reaction mixture to a separatory funnel containing 100 mL of dichloromethane (DCM) and 100 mL of water.

-

Separate the layers.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically purified by recrystallization. Dissolve the solid in a minimum amount of hot methanol or ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Isolation and Characterization: Collect the white crystalline product by vacuum filtration, wash with cold water, and dry under high vacuum. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and melting point determination.[6][9] An expected yield is typically in the range of 75-90%.

Visualization of the Synthetic Process

Chemical Reaction Scheme

The overall transformation is depicted below, showing the selective protection of the 4- and 6-position hydroxyls.

Caption: Acid-catalyzed synthesis of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure, from initial setup to final product characterization.

Caption: Workflow for the synthesis and purification of the target compound.

Troubleshooting and Advanced Considerations

-

Incomplete Reaction: If TLC indicates a significant amount of starting material remains, the cause could be insufficient catalyst, wet solvent/reagents, or inadequate reaction time. Adding a fresh portion of catalyst or extending the reaction time may be beneficial.

-

Side Products: The formation of other acetals is generally minimal due to the thermodynamic preference for the 4,6-O-benzylidene product. However, over-running the reaction or using excessive heat could lead to minor byproducts.

-

Deprotection: The benzylidene acetal is stable to most reaction conditions but can be removed when desired. Mild acidic hydrolysis will cleave the acetal.[10] Alternatively, catalytic transfer hydrogenation (e.g., using Pd/C and a hydrogen donor like triethylsilane) can also effectively remove the group.[11][12] More recently, methods using catalytic amounts of Lewis acids like BF₃·OEt₂ or FeCl₃ with a scavenger have been developed for clean deprotection.[13]

Conclusion

The synthesis of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is a cornerstone reaction in carbohydrate chemistry. By understanding the mechanistic principles behind catalyst and reagent selection, and by following a robust, validated protocol, researchers can reliably produce this valuable intermediate. Its strategic use enables the regioselective modification of glucopyranosides, paving the way for the efficient construction of biologically significant and therapeutically relevant complex carbohydrates.

References

-

Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside . Journal of Chemical Education. Available at: [Link]

-

Benzylidene Acetals . Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions . National Institutes of Health (NIH). Available at: [Link]

-

Improved preparation of methyl 4,6-O-benzylidene-α-D-glucopyranoside . ResearchGate. Available at: [Link]

-

Glucopyranoside, methyl 6-bromo-6-deoxy-, 4-benzoate, α-D- . Organic Syntheses Procedure. Available at: [Link]

-

Novel Methyl 4,6-O-Benzylidene- -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization . DergiPark. Available at: [Link]

-

Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies . Thieme Connect. Available at: [Link]

-

Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C . National Institutes of Health (NIH). Available at: [Link]

-

Benzylidene protection of diol . NCBI Bookshelf. Available at: [Link]

-

Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger . American Chemical Society. Available at: [Link]

-

Benzylidene acetal . Wikipedia. Available at: [Link]

-

Synthesis of 4-(phenylazo)phenyl-d-glucopyranoside 9 . ResearchGate. Available at: [Link]

-

Synthesis of a phenyl thio-beta-D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene: discovery of efficient and selective monosaccharide inhibitors of galectin-7 . PubMed. Available at: [Link]

-

Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C . Semantic Scholar. Available at: [Link]

-

Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity . MDPI. Available at: [Link]

Sources

- 1. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Benzylidene acetal - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Phenyl b- D -glucopyranoside 97 1464-44-4 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Benzylidene Acetals [organic-chemistry.org]

- 11. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

Elucidating the Molecular Architecture: A Technical Guide to Phenyl 4,6-O-benzylidene-β-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the structural elucidation of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside, a key carbohydrate intermediate in medicinal chemistry and glycobiology. We will delve into the strategic synthesis, conformational analysis, and comprehensive spectroscopic characterization of this molecule, offering insights into the rationale behind the experimental methodologies.

Introduction: The Significance of Protecting Groups in Carbohydrate Chemistry

Carbohydrates are fundamental to a vast array of biological processes. Their synthesis and modification, however, are complicated by the presence of multiple hydroxyl groups of similar reactivity. The strategic use of protecting groups is therefore paramount to achieving regioselective and stereoselective transformations. The 4,6-O-benzylidene acetal is a widely employed protecting group for pyranosides, serving two primary functions: it masks the C4 and C6 hydroxyls, and it imparts conformational rigidity to the pyranose ring. This rigidity can have a profound influence on the stereochemical outcome of subsequent glycosylation reactions. Phenyl β-D-glucopyranoside itself is a valuable synthon, and its 4,6-O-benzylidene protected form is a crucial intermediate for the synthesis of complex glycoconjugates and potential therapeutic agents.[1][2]

Synthesis and Mechanism: Crafting the Target Molecule

The synthesis of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside begins with the commercially available Phenyl β-D-glucopyranoside.[2][3] The key transformation is the regioselective formation of the benzylidene acetal across the C4 and C6 hydroxyl groups.

Experimental Protocol: Acid-Catalyzed Benzylidenation

This protocol is adapted from established procedures for the benzylidenation of glucopyranosides.

Materials:

-

Phenyl β-D-glucopyranoside

-

Benzaldehyde (freshly distilled)

-

Anhydrous Zinc Chloride (fused and powdered) or a strong protic acid (e.g., p-toluenesulfonic acid)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable anhydrous solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Solvents for purification (e.g., ethanol, methanol, ethyl acetate, hexane)

Procedure:

-

To a stirred solution of Phenyl β-D-glucopyranoside in anhydrous DMF, add benzaldehyde (approximately 2-3 equivalents).

-

Add the acid catalyst, such as anhydrous zinc chloride (1-1.5 equivalents), in portions. The reaction is typically conducted at room temperature or with gentle heating.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into a cold, saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield Phenyl 4,6-O-benzylidene-β-D-glucopyranoside as a white solid.

Mechanistic Rationale

The formation of the benzylidene acetal is an acid-catalyzed process. The mechanism, illustrated below, involves the protonation of the benzaldehyde carbonyl group, making it more electrophilic. This is followed by nucleophilic attack from one of the hydroxyl groups of the glucopyranoside (typically the more reactive primary C6 hydroxyl), forming a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of water generates an oxocarbenium ion. Intramolecular trapping of this cation by the C4 hydroxyl group, followed by deprotonation, yields the thermodynamically stable six-membered 1,3-dioxane ring.

Caption: Synthetic workflow for Phenyl 4,6-O-benzylidene-β-D-glucopyranoside.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

The definitive identification and structural confirmation of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside rely on a combination of spectroscopic techniques. Each method provides unique and complementary information.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic features of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside, a pivotal intermediate in synthetic carbohydrate chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of both ¹H and ¹³C NMR spectra. By integrating one-dimensional and two-dimensional NMR data, we will establish an unambiguous assignment of all proton and carbon signals. The guide emphasizes the causal relationships between the molecule's rigid conformational structure and its spectral output, offering field-proven insights into experimental choices and data interpretation.

Introduction: The Structural Significance of a Protected Glucoside

Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is a selectively protected carbohydrate derivative. The strategic installation of the phenyl glycoside at the anomeric position (C-1) and the benzylidene acetal across the C-4 and C-6 hydroxyl groups serves two primary purposes: it imparts stability and renders the remaining hydroxyl groups at C-2 and C-3 available for further chemical modification. The precise characterization of this molecule is paramount to ensure its purity and confirm its stereochemistry before its use in multi-step syntheses of complex glycans, glycoconjugates, and carbohydrate-based therapeutics.

NMR spectroscopy stands as the most powerful, non-destructive technique for the complete structural elucidation of such molecules in solution.[1][2] This guide will systematically deconstruct the ¹H and ¹³C NMR spectra, demonstrating how key spectral parameters—chemical shift (δ), spin-spin coupling constants (J), and 2D correlations—provide a definitive fingerprint of the molecule's identity and conformation.

Molecular Structure and Conformational Rigidity

To interpret the NMR spectra of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside, one must first appreciate its three-dimensional structure. The molecule consists of three key domains: the phenyl aglycone, the β-D-glucopyranose ring, and the 4,6-O-benzylidene acetal.

The glucopyranose core adopts a stable chair conformation (⁴C₁). The β-configuration dictates that the bulky phenoxy group at C-1 is in an equatorial position, while the anomeric proton (H-1) is axial. The benzylidene group locks the C-4, C-5, C-6, and O-4, O-6 atoms into a second, fused six-membered 1,3-dioxane ring, which also assumes a rigid chair conformation. This conformational rigidity is the cornerstone of spectral interpretation, as it fixes the dihedral angles between adjacent protons, leading to predictable and highly informative coupling constants.

Figure 1: Structure of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside.

¹H NMR Spectral Analysis: A Proton-by-Proton Investigation

The ¹H NMR spectrum provides a wealth of information through its chemical shifts and coupling patterns. The analysis is best approached by dissecting the spectrum into its characteristic regions.

Diagnostic Signals: The Keys to the Structure

Certain protons give rise to highly characteristic signals that serve as primary anchors for assigning the rest of the spectrum.

-

Aromatic Protons (δ 7.0–7.6 ppm): The ten protons from the two phenyl rings (one from the glycoside, one from the benzylidene group) resonate in this downfield region. Their signals often appear as a complex multiplet.

-

Benzylidene Acetal Proton (H-7') (δ ~5.5 ppm): This proton, attached to the acetal carbon, is unique. It is not coupled to any other protons and therefore appears as a sharp singlet. Its chemical shift is a hallmark of the benzylidene protecting group.

-

Anomeric Proton (H-1) (δ ~5.1 ppm): This is arguably the most important signal in the spectrum. Due to the electronegativity of the two adjacent oxygen atoms (O-1 and O-5), H-1 is significantly deshielded and shifted downfield from the other ring protons.[3] In the β-anomer, H-1 and H-2 are both in axial positions, resulting in a large diaxial coupling constant (³JH1,H2) of approximately 7-9 Hz.[2][4] This large coupling value is definitive proof of the β-anomeric configuration. The signal for H-1 will therefore appear as a distinct doublet.

The Glucopyranose Ring Protons (δ 3.4–4.4 ppm)

The non-anomeric protons of the glucose ring (H-2, H-3, H-4, H-5, H-6a, H-6e) typically resonate in a congested region, making their assignment from a 1D spectrum alone challenging.[1][5] However, their expected coupling patterns, dictated by the rigid ⁴C₁ chair conformation, can be predicted. The analysis of these couplings is greatly simplified by 2D NMR but a foundational understanding is crucial.

-

H-2, H-3, H-4, H-5: These protons are all expected to be in axial positions. Therefore, large axial-axial couplings (³J ≈ 8-10 Hz) are anticipated between H-1/H-2, H-2/H-3, H-3/H-4, and H-4/H-5. Each of these signals will appear as a triplet or doublet of doublets, depending on the specific couplings.

-

H-6 Protons: The C-6 protons are diastereotopic. H-6ax typically shows a large diaxial coupling to H-5 and a smaller geminal coupling to H-6eq. H-6eq exhibits smaller axial-equatorial and equatorial-equatorial couplings. The benzylidene ring's formation restricts their conformation, leading to distinct chemical shifts.

Table 1: Summary of Representative ¹H NMR Data

(Note: Exact chemical shifts are solvent-dependent. Data presented is typical for CDCl₃.)

| Proton Assignment | Typical δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| Phenyl (10H) | 7.55 – 7.25 | m | - | Characteristic aromatic region. |

| H-7' (acetal) | ~5.55 | s | - | Singlet for the unique benzylidene proton. |

| H-1 (anomeric) | ~5.10 | d | ³J1,2 ≈ 7.8 | Downfield shift; large diaxial coupling confirms β-configuration.[2][4] |

| H-3 | ~3.80 | t | ³J2,3 ≈ ³J3,4 ≈ 9.2 | Axial proton with two axial neighbors (H-2, H-4). |

| H-2 | ~3.70 | dd | ³J1,2 ≈ 7.8, ³J2,3 ≈ 9.2 | Coupled to axial H-1 and axial H-3. |

| H-5 | ~3.65 | ddd | ³J4,5 ≈ 9.5, ³J5,6a ≈ 10.0, ³J5,6e ≈ 5.0 | Complex coupling to H-4 and both H-6 protons. |

| H-4 | ~3.55 | t | ³J3,4 ≈ ³J4,5 ≈ 9.2 | Axial proton with two axial neighbors (H-3, H-5). |

| H-6ax | ~4.35 | dd | ²J6a,6e ≈ 10.5, ³J5,6a ≈ 10.0 | Part of the rigid dioxane ring; diaxial coupling to H-5. |

| H-6eq | ~3.85 | dd | ²J6a,6e ≈ 10.5, ³J5,6e ≈ 5.0 | Part of the rigid dioxane ring; axial-equatorial coupling to H-5. |

¹³C NMR Spectral Analysis: Resolving the Carbon Skeleton

The ¹³C NMR spectrum offers superior signal dispersion compared to the ¹H spectrum, typically allowing for the resolution of all individual carbon atoms.[1][6] Assignments are confirmed using 2D techniques like HSQC.

-

Aromatic Carbons (δ 126–137 ppm): The carbons of the two phenyl rings appear in this region. The quaternary ipso-carbons (attached to oxygen) are typically less intense.

-

Anomeric Carbon (C-1) (δ ~101 ppm): This signal is highly diagnostic for the anomeric carbon of a β-glucoside.[1] Further confirmation can be obtained from the one-bond C-H coupling constant (¹JC1,H1), which is approximately 160 Hz for β-anomers, in contrast to ~170 Hz for α-anomers.[7]

-

Benzylidene Acetal Carbon (C-7') (δ ~102 ppm): The acetal carbon of the 1,3-dioxane ring gives a characteristic signal in this region, clearly distinguishing it from the pyranose ring carbons.[8][9]

-

Glucopyranose Ring Carbons (C-2 to C-6) (δ 66–82 ppm): The remaining five carbons of the glucose skeleton resonate in this range. The C-6 signal is notable as it is part of the benzylidene acetal ring, typically appearing around 68-69 ppm. The C-4 signal is also shifted downfield due to its involvement in the acetal.

Table 2: Summary of Representative ¹³C NMR Data

(Note: Exact chemical shifts are solvent-dependent. Data presented is typical for CDCl₃.)

| Carbon Assignment | Typical δ (ppm) | Rationale for Assignment |

| Phenyl (quat.) | ~137.1, ~156.0 | Quaternary aromatic carbons, low intensity. |

| Phenyl (CH) | 129.5 – 126.3 | Protonated aromatic carbons. |

| C-7' (acetal) | ~102.0 | Characteristic chemical shift for a 1,3-dioxane acetal carbon.[8][9] |

| C-1 (anomeric) | ~101.5 | Diagnostic for the β-anomeric carbon.[1] |

| C-4 | ~81.5 | Downfield shift due to participation in the benzylidene ring. |

| C-3 | ~74.5 | Typical region for a secondary alcohol on the pyranose ring. |

| C-2 | ~73.8 | Typical region for a secondary alcohol on the pyranose ring. |

| C-5 | ~70.0 | Shift influenced by proximity to the rigid benzylidene ring. |

| C-6 | ~68.8 | Upfield shift characteristic of C-6 involved in a 4,6-O-acetal. |

The Power of 2D NMR: Unambiguous Signal Assignment

While 1D NMR provides critical diagnostic information, the significant overlap in the proton spectrum necessitates the use of 2D NMR for complete and confident assignment.[2][10]

¹H-¹H COSY: Tracing Proton Connectivity

Correlation Spectroscopy (COSY) is the definitive experiment for establishing proton-proton coupling networks. By starting at the well-resolved anomeric H-1 signal, one can "walk" around the pyranose ring, sequentially identifying each proton.

The COSY spectrum displays a cross-peak between any two protons that are spin-coupled. The process begins by locating the diagonal peak for H-1 (~5.10 ppm). A horizontal or vertical line from this peak will intersect a cross-peak corresponding to H-2. From the H-2 diagonal peak, one can then find the cross-peak to H-3, and so on, until all protons in the spin system (H-1 through H-6) are assigned.

¹H-¹³C HSQC: Linking Protons to Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment generates a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears for each carbon and its directly attached proton(s). This experiment is the most reliable method for assigning the carbon signals. Once the proton spectrum has been assigned via COSY, the HSQC spectrum directly reveals the chemical shift of the carbon atom attached to each proton, transferring the ¹H assignments to the ¹³C dimension.

Experimental Protocol: A Self-Validating System

The acquisition of high-quality, reproducible NMR data is critical. The following protocol outlines a standard procedure.

6.1. Sample Preparation

-

Accurately weigh approximately 10-15 mg of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ can be useful for observing hydroxyl proton signals.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

6.2. NMR Data Acquisition

-

Instrument: 500 MHz NMR Spectrometer equipped with a cryoprobe.

-

Temperature: 298 K (25 °C).

¹H NMR (1D):

-

Pulse Program: zg30

-

Number of Scans (ns): 16

-

Relaxation Delay (d1): 2.0 s

-

Spectral Width (sw): 20 ppm

¹³C NMR (1D with proton decoupling):

-

Pulse Program: zgpg30

-

Number of Scans (ns): 1024

-

Relaxation Delay (d1): 2.0 s

-

Spectral Width (sw): 240 ppm

¹H-¹H COSY:

-

Pulse Program: cosygpqf

-

Number of Scans (ns): 4 per increment

-

Increments (F1 dimension): 256

-

Relaxation Delay (d1): 1.5 s

¹H-¹³C HSQC:

-

Pulse Program: hsqcedetgpsisp2.3

-

Number of Scans (ns): 8 per increment

-

Increments (F1 dimension): 256

-

Relaxation Delay (d1): 1.5 s

Conclusion

The comprehensive NMR characterization of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is a clear demonstration of modern spectroscopy's power in synthetic chemistry. The structure and stereochemistry are unequivocally confirmed by a logical analysis of key diagnostic signals. The sharp singlet of the acetal proton affirms the presence of the benzylidene group, while the characteristic doublet of the anomeric proton, with its large diaxial coupling constant, provides definitive proof of the β-configuration. While 1D spectra offer these crucial initial insights, the synergistic use of 2D COSY and HSQC experiments is essential for the unambiguous assignment of the entire spin system, transforming a complex puzzle of overlapping signals into a complete, high-resolution structural picture. This robust analytical framework ensures the identity and purity of this vital building block for advanced carbohydrate synthesis.

References

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]

-

Gor J. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A: 1–19. Retrieved from [Link]

-

Grosu, I., et al. (2005). SYNTHESIS OF BENZYLIDENE ACETALS OF N-ACETYL-N-METHYL GLUCAMINE. Revue Roumaine de Chimie, 50(6), 465-469. Retrieved from [Link]

-

Magritek. (n.d.). Glucose Anomers. Retrieved from [Link]

-

Bock, K., & Pedersen, C. (1974). A Study of 13CH Coupling Constants in Hexopyranoses. Journal of the Chemical Society, Perkin Transactions 2, (3), 293-297. Retrieved from [Link]

- Stenstrom, Y., & Bock, K. (1983). A simple method for the preparation of phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside. Acta Chemica Scandinavica, Series B, 37, 719-720. (Note: While a direct link to the full text may be behind a paywall, the citation is valid and points to a relevant primary source).

-

Bock, K., Lundt, I., & Pedersen, C. (1973). Assignment of anomeric configuration of glycosides by 13C-N.M.R. spectroscopy. Tetrahedron Letters, 14(13), 1037-1040. Retrieved from [Link]

-

Ardá, A., & Jiménez-Barbero, J. (2020). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 120(17), 9755-9799. Retrieved from [Link]

-

D'Alonzo, D., et al. (2012). Synthetic, Structural, and Anticancer Activity Evaluation Studies on Novel Pyrazolylnucleosides. Molecules, 17(1), 849-869. Retrieved from [Link]

-

D'Accorso, N. B., et al. (1980). Prediction of anti and gauche vicinal proton-proton coupling constants in carbohydrates: A simple additivity rule for pyranose rings. Organic Magnetic Resonance, 13(6), 417-429. Retrieved from [Link]

-

ResearchGate. (n.d.). Representation of 2 J CH of the α-and β-anomeric and pyranose ring forms. Retrieved from [Link]

-

Neszmelyi, A., Liptak, A., & Nanasi, P. (1979). Benzylidene acetal structural elucidation by N.M.R. Spectroscopy: Application of carbon-13. N.M.R.-Spectral parameters. Carbohydrate Research, 77, 199-206. Retrieved from [Link]

-

Chegg. (2021). 13C NMR Spectrum of the Benzylidene Acetal Product. Retrieved from [Link]

-

Bar-Shimon, M., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18336-18346. Retrieved from [Link]

-

Vilela, P. G. D., et al. (2018). 1D 1 H-NMR spectra of glucose (Glc), and its derivatives: glucosamine (GlcNH 2 ). Glycobiology, IntechOpen. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

-

Reddit. (2023). Analyzing NMR spectra of protected glucose. r/chemistry. Retrieved from [Link]

Sources

- 1. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 2. cigs.unimo.it [cigs.unimo.it]

- 3. magritek.com [magritek.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A study of 13CH coupling constants in hexopyranoses - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. Sci-Hub. Benzylidene acetal structural elucidation by N.M.R. Spectroscopy: Application of carbon-13. N.M.R.-Spectral parameters / Carbohydrate Research, 1979 [sci-hub.jp]

- 10. reddit.com [reddit.com]

An In-depth Technical Guide to Phenyl 4,6-O-benzylidene-β-D-glucopyranoside: Physicochemical Properties and Characterization

Abstract

This technical guide provides a comprehensive overview of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside, a pivotal intermediate in carbohydrate chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's core physical properties, with a special focus on its melting point as a critical indicator of purity. We will explore its chemical structure, solubility, and optical activity, grounding these properties in the context of their practical implications for synthesis and application. Furthermore, this guide outlines standard protocols for its synthesis and characterization, emphasizing the causality behind experimental choices to ensure reproducibility and reliability in a laboratory setting.

Introduction: The Role of Protecting Groups in Carbohydrate Chemistry

Carbohydrates are polyhydroxylated molecules, and their selective modification presents a significant challenge in synthetic organic chemistry. To achieve regioselectivity, chemists employ protecting groups to temporarily block specific hydroxyl groups, directing reactions to the desired positions. The benzylidene acetal is a classic and widely used protecting group for the 4- and 6-hydroxyls of pyranosides due to its straightforward installation and stability under various reaction conditions.

Phenyl 4,6-O-benzylidene-β-D-glucopyranoside (CAS No. 75829-66-2) is a prime example of such a protected monosaccharide. By masking the C4 and C6 hydroxyls, it leaves the C2 and C3 hydroxyl groups available for further functionalization, making it a valuable building block for the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. A thorough understanding of its physical properties is paramount for its effective use, storage, and quality control.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical compound relies on a set of unique identifiers and a well-defined structure.

-

Chemical Name: (-)-(4,6-O-Benzylidene)phenyl-β-D-glucopyranoside

-

CAS Number: 75829-66-2

-

Molecular Formula: C₁₉H₂₀O₆

-

Molecular Weight: 344.36 g/mol

The structure consists of a glucose ring in its pyranose form, with a phenyl group attached via a β-glycosidic bond at the anomeric carbon (C1). The hydroxyl groups at C4 and C6 are protected as a benzylidene acetal.

Caption: Molecular structure of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside.

Physicochemical Properties

The physical properties of a compound are essential for its handling, purification, and application in synthetic protocols. All quantitative data are summarized in the table below.

| Property | Value | Source |

| Appearance | Solid | |

| Melting Point | 194-196 °C (decomposes) | |

| Optical Rotation | [α]₂₁/D = -56° (c=2 in acetone) | |

| Purity | 98% | |

| Solubility | Soluble in acetone |

Melting Point: A Key Purity Criterion

The melting point is one of the most critical physical constants for a solid crystalline compound. For Phenyl 4,6-O-benzylidene-β-D-glucopyranoside, the reported melting point is 194-196 °C , with decomposition.

Expertise & Experience: A sharp melting range, like the 2-degree range reported here, is indicative of high purity. Impurities typically depress the melting point and broaden the range. The observation of decomposition ("dec.") signifies that the compound breaks down into other substances at its melting point. This is crucial information for any experimental setup involving heating; for instance, when drying the compound under vacuum, temperatures should be kept well below this point to prevent degradation.

Optical Activity

As a chiral molecule derived from D-glucose, this compound rotates plane-polarized light. Its specific rotation is documented as [α]₂₁/D = -56° when measured at a concentration of 2 g/100 mL in acetone.

Trustworthiness: The specific rotation is a unique and self-validating property for a chiral molecule. The negative sign (levorotatory) and the magnitude of the rotation are characteristic of this specific stereoisomer. Any significant deviation from this value would suggest the presence of enantiomeric or diastereomeric impurities, or that the incorrect compound has been synthesized. It is a fundamental quality control parameter.

Experimental Protocols

Synthesis Workflow: Acid-Catalyzed Benzylidenation

The synthesis of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is typically achieved through the acid-catalyzed reaction of Phenyl-β-D-glucopyranoside with a benzaldehyde equivalent. This protects the primary C6 hydroxyl and the C4 secondary hydroxyl in a single step, forming a six-membered acetal ring.

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Preparation: Dissolve Phenyl-β-D-glucopyranoside in an anhydrous solvent like dimethylformamide (DMF).

-

Reagents: Add benzaldehyde dimethyl acetal (a water scavenger and aldehyde source) and a catalytic amount of a strong acid, such as camphor-10-sulfonic acid (CSA).

-

Reaction: Stir the mixture at room temperature under an inert atmosphere until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

-

Neutralization: Quench the reaction by adding a base, such as triethylamine, to neutralize the acid catalyst.

-

Isolation: Remove the solvent under reduced pressure.

-

Purification: The crude product is often purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the pure crystalline solid.

-

Validation: The final product's identity and purity are confirmed by measuring its melting point, optical rotation, and acquiring spectroscopic data (NMR, IR).

Causality Behind Choices:

-

Anhydrous Conditions: The reaction forms water as a byproduct. Using anhydrous solvents and a reagent like benzaldehyde dimethyl acetal (which consumes water) drives the equilibrium towards the product, maximizing yield.

-

Acid Catalyst: The acid protonates the benzaldehyde, activating it for nucleophilic attack by the hydroxyl groups of the glucopyranoside, which is essential for acetal formation.

-

Recrystallization: This purification technique is highly effective for obtaining crystalline solids in high purity, as impurities are left behind in the mother liquor. The sharp melting point of the final product validates the success of this step.

Spectroscopic Characterization

While a full spectral analysis is beyond the scope of this guide, researchers should expect the following characteristic signals for structural verification:

-

¹H NMR: The spectrum will show distinct signals for the anomeric proton (H1), the benzylidene acetal proton (-O-CH(Ph)-O-), aromatic protons from both the phenyl and benzylidene groups, and the carbohydrate ring protons.

-

¹³C NMR: The carbon spectrum will corroborate the structure with signals for the anomeric carbon (C1), the acetal carbon, aromatic carbons, and the six carbons of the glucopyranose ring.

These spectroscopic techniques, combined with the physical properties discussed, provide a self-validating system for confirming the identity and purity of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside.

Conclusion

Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is a cornerstone intermediate for advanced carbohydrate synthesis. Its well-defined physical properties, particularly its sharp melting point of 194-196 °C and characteristic optical rotation of -56°, serve as reliable benchmarks for purity and identity. The protocols for its synthesis and characterization are robust and grounded in fundamental principles of organic chemistry, providing researchers with a dependable starting material for the development of novel therapeutics and complex biomolecules.

References

The Unseen Architect: A Deep Dive into the Mechanism of 4,6-O-Benzylidene Acetal Formation on Glucopyranosides

This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the mechanism governing the formation of 4,6-O-benzylidene acetals on glucopyranosides. This pivotal reaction in carbohydrate chemistry is fundamental for the regioselective protection of pyranoside rings, a cornerstone in the synthesis of complex carbohydrates and glycoconjugates. This guide elucidates the underlying principles of this reaction, from the intricate dance of intermediates to the thermodynamic forces dictating its highly selective outcome.

The Strategic Imperative: Why 4,6-O-Benzylidene Acetal Protection?

In the multifaceted world of carbohydrate synthesis, the hydroxyl groups of a monosaccharide present a formidable challenge due to their similar reactivity. The ability to selectively protect certain hydroxyls while leaving others available for subsequent reactions is paramount. The formation of a 4,6-O-benzylidene acetal on a glucopyranoside serves as a robust and reliable method to simultaneously protect the primary hydroxyl group at C-6 and the secondary hydroxyl group at C-4. This strategic protection leaves the C-2 and C-3 hydroxyls accessible for further functionalization, thereby paving the way for the controlled and predictable synthesis of complex oligosaccharides and glycotherapeutics. The rigidifying effect of the bicyclic acetal structure also plays a crucial role in influencing the stereochemical outcome of subsequent glycosylation reactions.[1]

The Reaction Unveiled: A Step-by-Step Mechanistic Journey

The formation of a 4,6-O-benzylidene acetal is an acid-catalyzed reaction between a glucopyranoside and benzaldehyde (or a benzaldehyde equivalent like benzaldehyde dimethyl acetal). The reaction proceeds through a series of reversible steps, ultimately leading to the thermodynamically most stable product. Both Brønsted and Lewis acids can be employed as catalysts.

The Role of the Acid Catalyst: Activating the Electrophile

The reaction is initiated by the activation of the benzaldehyde carbonyl group by an acid catalyst.

-

Brønsted Acid Catalysis: A proton from a Brønsted acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid) protonates the carbonyl oxygen of benzaldehyde. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Lewis Acid Catalysis: A Lewis acid (e.g., zinc chloride, ferric chloride) coordinates with the lone pair of electrons on the carbonyl oxygen.[2] This coordination polarizes the carbonyl bond, rendering the carbonyl carbon more electrophilic.

The Nucleophilic Attack and Hemiacetal Formation

The activated benzaldehyde is then attacked by one of the hydroxyl groups of the glucopyranoside. While any of the hydroxyl groups can, in principle, act as the nucleophile, the formation of the initial hemiacetal is a reversible process.

The Path to the Acetal: Intramolecular Cyclization

Following the formation of the initial hemiacetal, a second intramolecular nucleophilic attack occurs from another hydroxyl group on the protonated hemiacetal intermediate. This step leads to the formation of a cyclic acetal and the elimination of a water molecule. The reaction is driven to completion by the removal of water, often through azeotropic distillation or the use of a dehydrating agent.

The Decisive Factor: Kinetic vs. Thermodynamic Control

The high regioselectivity for the formation of the 4,6-O-benzylidene acetal is a classic example of thermodynamic control. While other cyclic acetals, such as the 2,3-O- or 3,4-O-acetals, can form as kinetic products, they are less stable than the 4,6-O-acetal. Given that the reaction is reversible, under equilibrating conditions, the most stable product will predominate.

The thermodynamic stability of the 4,6-O-benzylidene acetal arises from the formation of a stable, six-membered 1,3-dioxane ring fused to the pyranose ring. This fused bicyclic system adopts a chair-chair conformation, which minimizes steric and torsional strain. In contrast, the formation of a 2,3- or 3,4-O-benzylidene acetal would result in a five-membered 1,3-dioxolane ring fused to the pyranose ring. This fusion introduces significant ring strain, making these isomers thermodynamically less favorable.[1]

| Acetal Type | Ring Size | Fused Ring System | Relative Stability |

| 4,6-O-Benzylidene | 6-membered | trans-fused 1,3-dioxane | High (Thermodynamic Product) |

| 2,3-O-Benzylidene | 5-membered | cis-fused 1,3-dioxolane | Low (Kinetic Product) |

| 3,4-O-Benzylidene | 5-membered | cis-fused 1,3-dioxolane | Low (Kinetic Product) |

Experimental Best Practices: A Protocol for Success

The successful synthesis of 4,6-O-benzylidene glucopyranosides hinges on careful control of reaction conditions to ensure thermodynamic equilibrium is reached.

A Comparative Overview of Catalytic Systems

The choice of catalyst can significantly impact reaction efficiency and yield. Below is a comparison of commonly used catalysts.

| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |

| Zinc Chloride (ZnCl₂)[3] | Lewis Acid | Benzaldehyde as solvent, room temp, 24-48 h | Inexpensive, effective | Can be harsh, workup can be challenging |

| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | Inert solvent (e.g., DMF, toluene), elevated temp. | Strong acid, effective in catalytic amounts | Can cause side reactions if not controlled |

| Camphor-10-sulfonic Acid (CSA)[2] | Brønsted Acid | Anhydrous DMF, with benzaldehyde dimethyl acetal | Milder than p-TsOH, good yields | More expensive than p-TsOH |

| Phosphotungstic Acid (PTA)[4] | Heterogeneous Brønsted Acid | Ambient temperature | Eco-friendly, thermally stable, easy to handle | May require optimization for specific substrates |

Detailed Experimental Protocol: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

This protocol provides a reliable method for the preparation of methyl 4,6-O-benzylidene-α-D-glucopyranoside.[3][5]

Materials:

-

Methyl α-D-glucopyranoside

-

Benzaldehyde (freshly distilled)

-

Anhydrous Zinc Chloride (fused and powdered)

-

Methanol

-

Hexane

-

Deionized Water

Procedure:

-

To a stirred mixture of methyl α-D-glucopyranoside and freshly fused and powdered zinc chloride, add benzaldehyde.

-

Stir the reaction mixture at room temperature for 24-48 hours. The mixture will become a thick, pale-yellow paste.

-

Pour the reaction mixture slowly into a large volume of cold water with vigorous stirring.

-

Add hexane to the aqueous mixture and continue stirring to help remove excess benzaldehyde.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water and then with hexane.

-

Dry the crude product under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or chloroform/ether) to obtain pure methyl 4,6-O-benzylidene-α-D-glucopyranoside as a white crystalline solid.[3]

Purification and Characterization:

-

Purification: The product is typically purified by precipitation or recrystallization.[5]

-

Characterization: The structure and purity of the product should be confirmed by:

-

NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum will show a characteristic singlet for the acetal proton around 5.5 ppm. The ¹³C NMR will show a signal for the acetal carbon around 101 ppm.[6][7]

-

IR Spectroscopy: The IR spectrum will show the absence of a broad O-H stretch from the C-4 and C-6 hydroxyls and the presence of characteristic C-O and aromatic C-H stretches.[5][8]

-

Melting Point: The purified product should have a sharp melting point consistent with literature values.[8]

-

Conclusion: A Cornerstone of Modern Carbohydrate Chemistry

The formation of 4,6-O-benzylidene acetals on glucopyranosides is a testament to the elegance and power of thermodynamic control in organic synthesis. A thorough understanding of its mechanism, the factors governing its regioselectivity, and the practical aspects of its execution empowers researchers to harness this reaction for the efficient and predictable synthesis of complex carbohydrate-based molecules. This foundational protecting group strategy continues to be an indispensable tool in the development of novel therapeutics and the exploration of the intricate world of glycobiology.

References

-

D. M. Gordon and S. J. Danishefsky, "Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside," Journal of Chemical Education, vol. 68, no. 1, p. 71, 1991. [Online]. Available: [Link]

-

A. B. Smith III et al., "Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors," The Journal of Organic Chemistry, vol. 72, no. 13, pp. 4795-4803, 2007. [Online]. Available: [Link]

-

S. Hanessian, "Methyl 6-bromo-6-deoxy-α-D-glucopyranoside 4-benzoate," Organic Syntheses, vol. 56, p. 145, 1977. [Online]. Available: [Link]

-

M. S. Ali et al., "Novel Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside Derivatives: Synthesis, Structural Characterization," Journal of the Turkish Chemical Society, Section A: Chemistry, vol. 6, no. 3, pp. 637-648, 2019. [Online]. Available: [Link]

-

S. K. Cirandur, A. K. Misra, "Phosphotungstic acid catalyzed regioselective 4,6-O-benzylidenation of hexopyranosides," Carbohydrate Research, vol. 346, no. 14, pp. 2251-2254, 2011. [Online]. Available: [Link]

- P. J. Garegg and T. Norberg, "A convenient synthesis of methyl 4,6-O-benzylidene-α-D-glucopyranoside," Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, vol. 33, pp. 116-118, 1979.

- T. W. Greene and P. G. M. Wuts, Protective Groups in Organic Synthesis, 3rd ed. New York: John Wiley & Sons, 1999.

- J. O. Duus, C. H. Gotfredsen, and K. Bock, "Carbohydrate structural determination by NMR spectroscopy: modern methods and limitations," Chemical Reviews, vol. 100, no. 12, pp. 4589-4614, 2000.

-

N. Tanaka et al., "Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H," Carbohydrate Research, vol. 343, no. 15, pp. 2675-2679, 2008. [Online]. Available: [Link]

-

G. M. de O. Barra et al., "Synthesis of Benzylidene Acetals of N-Acetyl-N-Methyl Glucamine," Revista Virtual de Química, vol. 8, no. 2, pp. 466-476, 2016. [Online]. Available: [Link]

-

Organic Chemistry Portal, "Benzylidene Acetals." [Online]. Available: [Link]

-

R. M. de Lederkremer and O. Varela, "Improved preparation of methyl 4,6-O-benzylidene-α-D-glucopyranoside," Carbohydrate Research, vol. 97, no. 1, pp. 148-151, 1981. [Online]. Available: [Link]

Sources

- 1. Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors: Verification of the Disarming Influence of the trans-gauche Conformation of C5–C6 Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. One moment, please... [revroum.lew.ro]

- 7. METHYL 4,6-O-BENZYLIDENE-ALPHA-D-GLUCOPYRANOSIDE(3162-96-7) 1H NMR [m.chemicalbook.com]

- 8. dergipark.org.tr [dergipark.org.tr]

CAS number and chemical data for Phenyl 4,6-O-benzylidene-b-D-glucopyranoside

An In-Depth Technical Guide to Phenyl 4,6-O-benzylidene-β-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside, a pivotal carbohydrate derivative in synthetic and medicinal chemistry. We will delve into its chemical identity, properties, synthesis, and applications, offering insights grounded in established scientific principles.

Section 1: Chemical Identity and Physicochemical Properties

Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is a protected monosaccharide that serves as a versatile building block in the synthesis of more complex carbohydrate structures. The benzylidene group provides a robust protecting strategy for the 4- and 6-hydroxyl groups of the glucose moiety, allowing for selective reactions at other positions.

1.1. Core Chemical Data

A clear identification of this compound is crucial for regulatory and experimental consistency.

| Parameter | Value | Source(s) |

| CAS Number | 75829-66-2 | [1][2][3] |

| Molecular Formula | C₁₉H₂₀O₆ | [1][2] |

| Molecular Weight | 344.36 g/mol | [1][2] |

| MDL Number | MFCD00136366 | [1][3] |

1.2. Physicochemical Characteristics

Understanding the physical properties of this compound is essential for its handling, storage, and application in various reaction conditions.

| Property | Value | Source(s) |

| Appearance | Solid | [1] |

| Melting Point | 194-196 °C (decomposes) | [1] |

| Optical Activity | [α]21/D −56° (c = 2 in acetone) | [1] |

1.3. Chemical Structure

The structure of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is fundamental to its reactivity. The rigid benzylidene acetal locks the pyranose ring in a conformation that influences the accessibility and reactivity of the remaining hydroxyl groups.

Caption: Chemical structure of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside.

Section 2: Synthesis and Characterization

The synthesis of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside typically involves the protection of phenyl β-D-glucopyranoside. The benzylidene acetal is introduced by reacting the parent glycoside with benzaldehyde dimethyl acetal in the presence of an acid catalyst, such as camphor-10-sulfonic acid, in an anhydrous solvent like dimethylformamide (DMF).[4]

2.1. General Synthesis Workflow

The synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

Caption: General workflow for the synthesis of the title compound.

2.2. Detailed Experimental Protocol

-

Preparation: To a solution of Phenyl-β-D-glucopyranoside in anhydrous DMF, add benzaldehyde dimethyl acetal and a catalytic amount of camphor-10-sulfonic acid.

-

Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, quench the reaction by adding a weak base (e.g., triethylamine).

-

Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

2.3. Spectroscopic Characterization

Section 3: Reactivity and Applications in Synthesis

The strategic placement of the benzylidene protecting group makes Phenyl 4,6-O-benzylidene-β-D-glucopyranoside a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates. The remaining free hydroxyl groups at the C-2 and C-3 positions are available for further functionalization.

3.1. Key Reactions

-

Acylation and Alkylation: The hydroxyl groups at C-2 and C-3 can be selectively acylated or alkylated to introduce other protecting groups or functional moieties.[4]

-

Glycosylation: The phenyl group at the anomeric position can be activated for glycosylation reactions, although the thiophenyl analogue, Phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside, is more commonly used as a glycosyl donor due to the enhanced reactivity of the thioglycoside.[8][9]

-

Regioselective Ring-Opening: The benzylidene acetal can be regioselectively opened to liberate either the 4- or 6-hydroxyl group, providing a pathway to differentially protected glucose derivatives.

The presence of the 4,6-O-benzylidene acetal is known to influence the reactivity of the glycoside, often leading to a decrease in the rate of hydrolysis compared to analogues without this protecting group.[10]

3.2. Applications in Drug Development and Biochemistry

This compound and its derivatives serve as intermediates in the synthesis of various biologically active molecules.[9] For example, the parent compound, Phenyl-β-D-glucopyranoside, has demonstrated anti-inflammatory activity.[11] The protected version allows for the synthesis of analogues with potentially enhanced or modified biological profiles. It is also utilized in biochemical studies to investigate enzyme activity and carbohydrate-protein interactions.[9]

Section 4: Safety and Handling

Proper handling and storage are crucial to maintain the integrity of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside and ensure laboratory safety.

4.1. Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[12]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

4.2. Storage Conditions

-

Store in a tightly closed container in a cool, dry place.

-

For long-term storage, keeping the compound in a freezer is recommended.

4.3. Disposal

Dispose of the compound and any contaminated materials in accordance with local and national regulations for chemical waste.

Section 5: Conclusion

Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is a cornerstone intermediate in modern carbohydrate chemistry. Its well-defined structure and predictable reactivity allow for the controlled synthesis of complex oligosaccharides and glycoconjugates, which are essential for advancing our understanding of glycobiology and for the development of novel therapeutics. This guide has provided a detailed overview of its chemical properties, synthesis, reactivity, and handling, offering a valuable resource for researchers in the field.

References

-

Supplementary Information - Quim. Nova. (URL: [Link])

-

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside | C19H20O5S - PubChem. (URL: [Link])

-

Safety Data Sheet - G-Biosciences. (URL: [Link])

-

Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (URL: [Link])

-

Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors - NIH. (URL: [Link])

-

Reaction of phenyl 2-0-acetyl-4,5-0-benzylidene-3-deoxy-3-nitro-.beta.-D-glucopyranoside with alkali azide - ACS Publications. (URL: [Link])

-

1H NMR Spectrum (PHY0076601) - PhytoBank. (URL: [Link])

-

Novel Methyl 4,6-O-Benzylidene- -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization - DergiPark. (URL: [Link])

-

Synthesis and reactions of p-Nitrobenzyl 4,6-0-benzylidene-2,3-di-0-methoxymethyl-ฮฒ-D-glucopyranoside - Scholarly Commons. (URL: [Link])

-

Glucopyranoside, methyl 6-bromo-6-deoxy-, 4-benzoate, α-D - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC. (URL: [Link])

-

Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions - NIH. (URL: [Link])

-

Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells - PubMed. (URL: [Link])

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. (?)-(4,6-O-Benzylidene)phenyl-β-D-glucopyranoside , 98% , 75829-66-2 - CookeChem [cookechem.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. minio.scielo.br [minio.scielo.br]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside | 87508-17-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors: Verification of the Disarming Influence of the trans-gauche Conformation of C5–C6 Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility Profile of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside in Organic Solvents

This guide provides a comprehensive technical overview of the solubility profile of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This document will delve into the theoretical underpinnings of its solubility, provide a detailed experimental workflow for determining its solubility in various organic solvents, and discuss the analytical techniques required for accurate quantification.

Introduction: The Significance of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside and its Solubility

Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is a protected monosaccharide derivative that serves as a crucial building block in synthetic carbohydrate chemistry. Its rigid benzylidene acetal protecting group locks the pyranose ring in a specific conformation, influencing its reactivity and making it a valuable intermediate in the synthesis of complex oligosaccharides and glycoconjugates. These complex molecules are at the heart of numerous biological processes and are key targets in drug discovery and development.

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various applications. From reaction kinetics in synthetic organic chemistry to formulation development in medicinal chemistry, a thorough understanding of its solubility profile is paramount for efficient and reproducible results. This guide will equip the reader with the foundational knowledge and practical protocols to assess and leverage the solubility characteristics of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside.

Physicochemical Properties: A Tale of Two Analogues

| Property | Phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside | (-)-(4,6-O-Benzylidene)phenyl-β-D-glucopyranoside[1][2] |

| Molecular Formula | C₁₉H₂₀O₅S | C₁₉H₂₀O₆ |

| Molecular Weight | 360.42 g/mol | 344.36 g/mol |

| Appearance | White to off-white crystalline powder | Solid |

| Melting Point | 179-185 °C | 194-196 °C (decomposes) |

| Purity (by HPLC) | ≥ 98% | 98% |

| Optical Rotation | [α]20/D = -44 to -47° (c=1 in CHCl₃) | [α]21/D −56°, c = 2 in acetone |

The presence of the benzylidene and phenyl groups imparts a significant degree of hydrophobicity to the molecule. However, the free hydroxyl groups at the C2 and C3 positions of the glucopyranose ring provide sites for hydrogen bonding, contributing to some degree of polarity. This amphipathic nature suggests that its solubility will be highly dependent on the specific characteristics of the organic solvent.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside in a given organic solvent will be governed by the interplay of several factors:

-

Polarity: The molecule possesses both polar (hydroxyl groups) and non-polar (benzylidene and phenyl groups) regions. Therefore, it is expected to have limited solubility in highly non-polar solvents like hexanes and better solubility in solvents of intermediate polarity.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will significantly influence its ability to solvate the hydroxyl groups of the glucopyranoside. Protic solvents (e.g., alcohols) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate) are likely to be effective.

-

Dielectric Constant: Solvents with a higher dielectric constant can better stabilize the polar regions of the solute, potentially leading to higher solubility.

Based on these principles, we can hypothesize the following solubility trends:

-

High Solubility: Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Tetrahydrofuran

-

Moderate Solubility: Methanol, Ethanol, Acetonitrile

-

Low to Insoluble: Hexanes, Toluene, Water

It is crucial to note that these are predictions. Empirical determination of the solubility profile is essential for accurate and reliable application of this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

The equilibrium solubility of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside can be determined using the widely accepted shake-flask method.

Caption: Experimental workflow for determining the equilibrium solubility of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside.

Detailed Protocol:

-

Preparation:

-

Accurately weigh an amount of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside that is in excess of its estimated solubility into a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary experiments can be conducted to determine the optimal equilibration time.

-

-

Sampling and Analysis:

-

After equilibration, cease agitation and allow the excess solid to settle to the bottom of the vials.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility) to remove any undissolved microparticles.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of glycosides.[3] A reverse-phase HPLC method coupled with a UV detector is suitable for the analysis of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside due to the presence of the UV-active phenyl and benzylidene groups.

Caption: Workflow for the quantification of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside using HPLC-UV.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A mixture of acetonitrile and water is a common choice. The exact ratio can be optimized, and a gradient elution may be necessary to achieve good separation from any impurities.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV absorbance at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

-

Column Temperature: 25 °C

Quantification Procedure:

-

Prepare a series of standard solutions of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside of known concentrations in the mobile phase or a compatible solvent.

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Inject the diluted sample supernatant and determine its peak area.

-

Calculate the concentration of the compound in the diluted sample by interpolating its peak area on the calibration curve.

-

Account for the dilution factor to determine the final solubility in the original organic solvent.

Conclusion: A Practical Guide for the Modern Researcher

While a pre-existing, comprehensive database of the solubility of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside in all organic solvents may not be readily available, this guide provides the theoretical foundation and a robust experimental framework to empower researchers to determine this critical parameter. By understanding the physicochemical properties of this valuable synthetic intermediate and applying the detailed protocols for solubility determination and HPLC quantification, scientists can ensure the accuracy, reproducibility, and success of their synthetic and developmental endeavors.

References

-

Chem-Impex. Phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Phenyl 4,6-O-benzylidene-β-D-glucopyranoside as a Glycosyl Acceptor

Abstract

This guide provides a detailed technical overview of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside, a pivotal building block in modern carbohydrate chemistry. We delve into the chemical principles governing its function as a glycosyl acceptor, highlighting the critical role of the benzylidene protecting group in controlling reactivity and regioselectivity. A comprehensive, field-proven protocol for a representative glycosylation reaction is provided, complete with step-by-step instructions, characterization data, and troubleshooting advice. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex oligosaccharides and glycoconjugates.

Introduction: The Strategic Importance of a Versatile Acceptor

The chemical synthesis of oligosaccharides is a cornerstone of glycobiology and therapeutic development. The process relies on the precise and controlled formation of glycosidic linkages, a reaction that pairs a "glycosyl donor" with a "glycosyl acceptor." The acceptor, a nucleophilic carbohydrate molecule, plays a crucial role in determining the final structure and yield of the desired product.

Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is a highly valued glycosyl acceptor due to its unique structural features. The anomeric position is protected by a stable phenyl group, which is useful for UV visualization during chromatography. More importantly, the rigid 4,6-O-benzylidene acetal serves two primary functions: it protects the primary hydroxyl group at C6 and the secondary hydroxyl at C4, and it imparts conformational rigidity to the pyranose ring.[1][2][3] This leaves the hydroxyl groups at the C2 and C3 positions as the available nucleophilic sites for glycosylation, making this compound an ideal starting point for the synthesis of β(1→2) and β(1→3) linked disaccharides.[4] Understanding how to exploit the subtle differences in the reactivity of these two hydroxyl groups is key to its effective use.

Mechanistic Principles and Strategic Considerations

The Role of the 4,6-O-Benzylidene Acetal

The benzylidene group is not merely a passive protecting group; it actively influences the acceptor's behavior.[1][5]

-

Conformational Rigidity: The fusion of the 1,3-dioxane ring (the benzylidene acetal) to the pyranose ring locks the glucose core into a rigid chair conformation. This conformational constraint can significantly influence the stereochemical outcome of the glycosylation, preventing the formation of unwanted isomers.[2][6]

-

Electronic Effects: Protecting groups can be classified as "arming" or "disarming" based on their electronic influence on the reactivity of the carbohydrate.[7] The electron-withdrawing nature of the benzylidene acetal has a modest "disarming" effect, slightly reducing the nucleophilicity of the remaining C2 and C3 hydroxyls.[2] This effect, while seemingly counterintuitive, can enhance selectivity by tempering reactivity and preventing side reactions.

-

Regioselectivity (C2-OH vs. C3-OH): With two available hydroxyl groups, the key challenge is achieving regioselective glycosylation at a single position. The outcome is governed by a combination of steric and electronic factors, which can be manipulated by the choice of glycosyl donor, promoter, and reaction conditions.[4]

-

Steric Hindrance: The C3-OH is generally considered more sterically accessible than the C2-OH.

-

Nucleophilicity: The relative nucleophilicity of the two hydroxyls can be influenced by intramolecular hydrogen bonding and the solvent system.

-

Donor Size: As a general principle, larger, more sterically demanding glycosyl donors tend to react preferentially at the more accessible C3 position. Conversely, smaller donors may show increased reactivity at the C2 position.[4]

-

The Glycosylation Reaction Mechanism

The fundamental process involves the activation of a glycosyl donor by a promoter (a thiophilic or oxophilic Lewis acid) to generate a highly reactive electrophilic intermediate. This intermediate, which exists on a spectrum from a covalent species (like a glycosyl triflate) to a solvent-separated oxocarbenium ion pair, is then intercepted by a nucleophilic hydroxyl group on the acceptor.[8]

Protocol: Regioselective Synthesis of a β(1→3) Disaccharide

This protocol details a representative procedure for the glycosylation of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside at the C3 position using a common thioglycoside donor system.

Objective: To synthesize Phenyl 3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-4,6-O-benzylidene-β-D-glucopyranoside.

Reaction Scheme:

Materials and Reagents

| Reagent | CAS Number | M.Wt. | Recommended Grade |

| Phenyl 4,6-O-benzylidene-β-D-glucopyranoside (Acceptor) | 75829-66-2 | 344.36 | >98% |